Cas no 2627-98-7 (2-Propenamide,N-[(dimethylamino)methyl]-)
2627-98-7 structure
Product Name:2-Propenamide,N-[(dimethylamino)methyl]-
2-Propenamide,N-[(dimethylamino)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,N-[(dimethylamino)methyl]-
- N-[(dimethylamino)methyl]prop-2-enamide
- N-((Dimethylamino)methyl)acrylamide
- 2627-98-7
- n-[(dimethylamino)methyl]acrylamide
- Q27269762
- SCHEMBL420273
- DTXSID30180900
- OOUWNHAYYDNAOD-UHFFFAOYSA-N
- AKOS006352929
- EINECS 220-102-0
- ACRYLAMIDE, N-((DIMETHYLAMINO)METHYL)-
- NS00028074
- N-(N,N-DIMETHYLAMINOMETHYL)ACRYLAMIDE
- 86TGY0BDJS
- N-(dimethylaminomethyl)acrylamide
- 2-Propenamide, N-[(dimethylamino)methyl]-
- UNII-86TGY0BDJS
- 2-Propenamide, N-((dimethylamino)methyl)-
-
- Inchi: 1S/C6H12N2O/c1-4-6(9)7-5-8(2)3/h4H,1,5H2,2-3H3,(H,7,9)
- InChI Key: OOUWNHAYYDNAOD-UHFFFAOYSA-N
- SMILES: O=C(C=C)NCN(C)C
Computed Properties
- Exact Mass: 128.09506
- Monoisotopic Mass: 128.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
2-Propenamide,N-[(dimethylamino)methyl]- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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